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Compound of Interest

Compound Name: Odevixibat

Cat. No.: B1663563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Odevixibat is a potent, selective, and minimally systemic inhibitor of the ileal bile acid

transporter (IBAT). This technical guide provides a comprehensive overview of its molecular

structure, physicochemical properties, and a detailed account of its chemical synthesis.

Furthermore, it elucidates the mechanism of action of Odevixibat, including its role in the

enterohepatic circulation of bile acids, supported by quantitative data from clinical trials.

Experimental protocols and data are presented to facilitate a deeper understanding for

researchers and professionals in the field of drug development.

Molecular Structure and Properties
Odevixibat is a complex organic molecule with the systematic IUPAC name (2S)-2-[[(2R)-2-[[2-

[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ⁶,2,5-benzothiadiazepin-8-

yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid[1]. Its chemical structure is

characterized by a central benzothiadiazepine core linked to a peptide-like side chain.

Table 1: Physicochemical Properties of Odevixibat
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Property Value Reference

Molecular Formula C₃₇H₄₈N₄O₈S₂ [1]

Molecular Weight 740.93 g/mol [2]

CAS Number 501692-44-0 [1]

Appearance White to off-white solid [3][4]

Solubility

pH-dependent in aqueous

solutions, increases with

increased pH

[3][4]

Synthesis of Odevixibat
The synthesis of Odevixibat is a multi-step process that can be broadly divided into the

preparation of two key fragments followed by their coupling and final deprotection[5]. The

overall synthesis is a convergent process, allowing for the independent preparation of complex

intermediates.

Synthesis of the Amine Fragment
The synthesis of the core amine fragment begins with 2-aminohexanoic acid. The process

involves esterification and protection of the amino group, followed by alkylation and subsequent

transformations to yield the desired amine intermediate[5].

Synthesis of the Benzothiadiazepine Moiety and Final
Coupling
The second major fragment, a benzothiadiazepine derivative, is synthesized starting from 3-

thioanisole. This pathway involves bromination, oxidative conversion to a sulfonyl chloride, and

a subsequent Sₙ2 reaction with the previously prepared amine fragment. Ring formation is then

achieved, followed by several functional group manipulations to install the necessary side chain

for coupling[5].

The final steps of the synthesis involve the coupling of the benzothiadiazepine core with a

dipeptide side chain. This is accomplished through two consecutive amidation reactions,
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followed by a final deprotection step to yield Odevixibat[5]. The yield for the final amidation

and deprotection step has been reported to be 66%[5].

Experimental Protocols
While detailed, step-by-step experimental protocols with specific reagent quantities, reaction

times, and temperatures are not fully available in the public domain, the following represents a

generalized workflow based on the available literature.

General Experimental Workflow for Odevixibat Synthesis
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Caption: Generalized synthetic workflow for Odevixibat.

Note: This diagram illustrates the logical flow of the synthesis. For detailed experimental

procedures, consultation of relevant patents (e.g., WO 03/022286) is recommended[1][6].

Mechanism of Action: IBAT Inhibition
Odevixibat exerts its therapeutic effect by acting as a reversible inhibitor of the ileal bile acid

transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[6].

The IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back

into the enterohepatic circulation[6].
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By inhibiting IBAT, Odevixibat disrupts this recycling process, leading to a decrease in the

reabsorption of bile acids and a subsequent increase in their fecal excretion[6]. This reduction

in the overall bile acid pool alleviates the symptoms associated with cholestatic liver diseases,

such as pruritus (itching)[6].

Signaling Pathway of Odevixibat's Action
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Caption: Mechanism of action of Odevixibat via IBAT inhibition.
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Quantitative Data from Clinical Studies
Clinical trials have demonstrated the efficacy of Odevixibat in reducing serum bile acids (sBA)

and improving pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).

Table 2: Summary of Efficacy Data from a Phase 3 Clinical Trial in PFIC Patients

Dosage
Change in Serum
Bile Acids (sBA)

Improvement in
Pruritus Score

Reference

40 µg/kg/day

Statistically significant

reduction compared to

placebo

Numerically greater

response compared to

placebo

[7]

120 µg/kg/day

Statistically significant

reduction compared to

placebo

Numerically greater

response compared to

placebo

[7]

Conclusion
Odevixibat represents a significant advancement in the treatment of cholestatic liver diseases.

Its targeted mechanism of action, focused on the inhibition of the ileal bile acid transporter,

offers a non-systemic therapeutic approach with proven efficacy. The complex multi-step

synthesis of Odevixibat underscores the sophistication of modern medicinal chemistry in

designing highly specific and potent drug molecules. Further research into optimizing the

synthetic route and exploring the full therapeutic potential of Odevixibat is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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